molecular formula C11H8N4O6 B3037655 N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide CAS No. 52200-91-6

N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide

Cat. No. B3037655
CAS RN: 52200-91-6
M. Wt: 292.2 g/mol
InChI Key: PTOMBRUVBKDTCF-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide (MDNB) is a synthetic organic compound that has been widely studied for its potential applications in scientific research. MDNB has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Antimycobacterial Activity

N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide derivatives exhibit significant antimycobacterial activity. Specifically, certain derivatives have shown potent in vitro antitubercular activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest potential applications in treating tuberculosis, particularly drug-resistant forms (Wang et al., 2018), (Wang et al., 2019).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Certain nitrogen mustard analogues derived from 3,5-dinitrobenzamide have been evaluated for their potential in gene-directed enzyme prodrug therapy. These compounds have shown considerable improvements over previous prodrugs, exhibiting higher potency and a more effective bystander effect. This indicates a potential application in cancer therapy, where these compounds can be specifically activated in tumor cells (Friedlos et al., 1997).

Environmental Applications

The removal of 3,5-dinitrobenzamide from wastewater and surface water has been studied, particularly its decomposition during UV/hydrogen peroxide and UV/titanium dioxide oxidation processes. This research is crucial for understanding how to efficiently remove such compounds from environmental waters, highlighting its significance in environmental science and pollution control (Yan et al., 2017).

Antimicrobial Applications

Synthesized derivatives of this compound have demonstrated promising antimicrobial activity. These derivatives have shown in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. This points to potential applications in the development of new antimicrobial agents for treating bacterial and fungal infections (Desai et al., 2013).

Biosensing Applications

A study describes the development of a biosensor based on a modified electrode incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam. This showcases the potential application of these compounds in developing highly sensitive and selective biosensors for clinical and analytical purposes (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O6/c1-6-2-10(13-21-6)12-11(16)7-3-8(14(17)18)5-9(4-7)15(19)20/h2-5H,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOMBRUVBKDTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246636
Record name N-(5-Methyl-3-isoxazolyl)-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

52200-91-6
Record name N-(5-Methyl-3-isoxazolyl)-3,5-dinitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Methyl-3-isoxazolyl)-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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